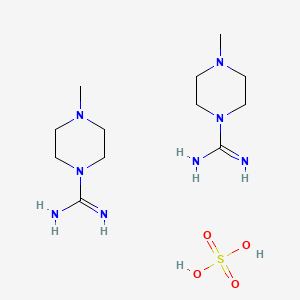

4-Methylpiperazine-1-carboxamidine hemisulfate

Description

Properties

IUPAC Name |

4-methylpiperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H14N4.H2O4S/c2*1-9-2-4-10(5-3-9)6(7)8;1-5(2,3)4/h2*2-5H2,1H3,(H3,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHHXDCTUXTRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=N)N.CN1CCN(CC1)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28457-20-7 | |

| Record name | 1-Piperazinecarboximidamide, 4-methyl-, sulfate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of 4-Methylpiperazine with Cyanamide

One common and well-documented method involves the direct reaction of 4-methylpiperazine with cyanamide under catalytic conditions to yield 4-methylpiperazine-1-carboxamidine as an intermediate. This intermediate is then treated with sulfuric acid to form the hemisulfate salt.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-Methylpiperazine + Cyanamide | Ambient temperature, suitable catalyst (e.g., acidic or basic catalyst) | Formation of 4-methylpiperazine-1-carboxamidine |

| 2 | Intermediate + Sulfuric acid | Controlled acid addition, room temperature | Formation of this compound salt |

This method is favored for its simplicity and relatively mild reaction conditions.

Use of S-Methylisothiourea Sulfate and 1-Methylpiperazine

An alternative synthetic route involves the reaction of S-methylisothiourea sulfate with 1-methylpiperazine in aqueous solution. The reaction proceeds at room temperature with stirring for 48 hours, followed by concentration and ethanol treatment to precipitate the hemisulfate salt.

| Parameter | Details |

|---|---|

| Reactants | S-methylisothiourea sulfate (2.78 g, 10 mmol), 1-methylpiperazine (2.22 mL, 20 mmol) |

| Solvent | Distilled water (20 mL) |

| Reaction Time | 48 hours |

| Temperature | Ambient (room temperature) |

| Workup | Concentration to ~5 mL, treatment with ethanol (10 mL), filtration, washing with ethanol, drying |

| Product | This compound |

This method is notable for its mild aqueous conditions and high purity of the final product.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield/Notes |

|---|---|---|---|---|---|

| Cyanamide reaction with 4-methylpiperazine | 4-Methylpiperazine, Cyanamide, Sulfuric acid | Variable (often aqueous or organic solvents) | Ambient to mild heating | Hours to overnight | Straightforward, widely used, scalable |

| S-Methylisothiourea sulfate + 1-Methylpiperazine | S-methylisothiourea sulfate, 1-Methylpiperazine | Water | Room temperature | 48 hours | Mild conditions, aqueous, high purity product |

Research Findings and Optimization Notes

- The aqueous reaction of S-methylisothiourea sulfate with 1-methylpiperazine is advantageous for green chemistry due to the use of water as solvent and ambient temperature conditions, minimizing energy input and hazardous solvents.

- The reaction time of 48 hours ensures complete conversion and high purity, with ethanol precipitation providing an efficient isolation method.

- The direct reaction with cyanamide requires a suitable catalyst and may involve optimization of temperature and solvent to maximize yield and purity.

- Sulfuric acid addition must be carefully controlled to avoid over-acidification, which can lead to side reactions or decomposition.

Chemical Reactions Analysis

4-Methylpiperazine-1-carboxamidine hemisulfate undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

Anthelmintic Activity

One of the notable applications of 4-methylpiperazine-1-carboxamidine hemisulfate is its strong anthelmintic activity against filarial infections. Studies have demonstrated that derivatives of this compound exhibit increased efficacy against parasites such as Litosomoides carinii, which is prevalent in tropical regions. The compound can be administered orally or parenterally, often in combination with suitable carriers to enhance bioavailability .

CNS Disorders

The compound has also been investigated for its potential in treating central nervous system disorders. Research indicates that piperazine derivatives, including 4-methylpiperazine-1-carboxamidine, may have a wide treatment spectrum for mental health issues with minimal side effects . This positions the compound as a candidate for further exploration in neuropharmacology.

Synthesis and Chemical Properties

Synthesis Methods

this compound can be synthesized through various chemical reactions involving piperazine derivatives and carboxylic acid derivatives. Typical procedures include reacting N-methylpiperazine with appropriate acid chlorides under controlled conditions to yield the desired product .

Chemical Structure

The molecular formula of this compound is C₇H₁₈N₄O₂S, indicating its complex structure which contributes to its biological activities. The compound features a piperazine ring, which is crucial for its interaction with biological targets .

Case Studies and Research Findings

Case Study: Efficacy Against Filarial Infections

In a controlled study involving cotton rats infected with Litosomoides carinii, various doses of 4-methylpiperazine-1-carboxamidine were administered over successive days. Results indicated a significant reduction in parasite load compared to untreated controls, showcasing the compound's potential as an effective anthelmintic agent .

Case Study: Neuropharmacological Potential

Another study focused on the neuropharmacological effects of piperazine derivatives, including this compound. The findings suggested that these compounds could modulate neurotransmitter systems, thus offering therapeutic benefits for conditions like anxiety and depression without the common side effects associated with traditional treatments .

Comparative Analysis of Related Compounds

| Compound Name | Activity Type | Efficacy Level | Notes |

|---|---|---|---|

| 4-Methylpiperazine-1-carboxamidine | Anthelmintic | High | Effective against Litosomoides carinii |

| N,N-Diethyl-4-methyl-piperazine | Anthelmintic | Moderate | Known for similar activity |

| Piperazine-substituted benzothiophenes | CNS Disorders | Variable | Broad treatment spectrum |

Mechanism of Action

The mechanism of action of 4-Methylpiperazine-1-carboxamidine hemisulfate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-methylpiperazine-1-carboxamidine hemisulfate with structurally related piperazine/piperidine derivatives:

Notes:

- Carboxamidine vs.

- Hemisulfate vs. Sulfate: Hemisulfate salts (1:0.5 molar ratio of base to H₂SO₄) generally exhibit higher solubility than sulfates (1:1 ratio), as seen in aminoguanidine hemisulfate (50 mg/mL solubility) .

- Substituent Effects : Electron-donating groups (e.g., 4-methyl) increase piperazine basicity, while bulky aryl groups (e.g., 3-methoxyphenyl) may reduce solubility but improve receptor binding .

Research Findings and Key Insights

Solubility Advantage : The hemisulfate form offers superior solubility compared to neutral carboxamidine bases or sulfates, critical for oral bioavailability .

Bioactivity Correlation : Substituent position (e.g., 3- vs. 4-methoxy) significantly impacts biological activity. For example, 4-methoxy derivatives (Compound 6) showed higher melting points and crystallinity than 3-methoxy analogs (Compound 5) .

Biological Activity

4-Methylpiperazine-1-carboxamidine hemisulfate is a synthetic compound with significant potential in various biological applications. Its molecular formula is C6H16N4O4S, and it has garnered interest due to its unique chemical properties and biological activities. This article explores its biological activity, mechanisms of action, and research findings.

The compound can be synthesized through several methods, typically involving the reaction of 4-methylpiperazine with cyanamide followed by treatment with sulfuric acid to form the hemisulfate salt. The synthesis process is crucial as it influences the purity and yield of the compound for further biological studies.

This compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism often involves modulation of enzyme activity or receptor function, which can lead to various biological effects. The exact pathways engaged depend on the context of its use, indicating a versatile role in biochemical processes.

Inhibition Studies

Research indicates that derivatives of piperazine compounds, including this compound, exhibit inhibitory effects on various biological targets:

- Acetylcholinesterase Inhibition : Some piperazine derivatives have shown effectiveness in inhibiting human acetylcholinesterase, suggesting potential applications in neuropharmacology .

- Antimicrobial Activity : Compounds similar to 4-Methylpiperazine-1-carboxamidine have demonstrated activity against Mycobacterium tuberculosis by inhibiting inosine-5′-monophosphate dehydrogenase (IMPDH), a critical enzyme for bacterial survival .

Cytotoxicity and Selectivity

Studies have assessed the cytotoxicity of this compound across various cell lines. For instance, it was found to have a favorable selectivity index against cancer cells while exhibiting minimal toxicity in non-cancerous cells. This selectivity is crucial for therapeutic applications, particularly in oncology .

Research Findings

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

- Tuberculosis Treatment : A study demonstrated that compounds derived from this piperazine exhibited significant activity against drug-resistant strains of Mycobacterium tuberculosis, underscoring their therapeutic potential in infectious diseases .

- Cancer Research : Another investigation showed that the compound could inhibit cell proliferation in various cancer cell lines while sparing normal cells, suggesting its utility as a selective anticancer agent .

Q & A

Basic: What are the standard synthetic protocols and purification methods for 4-methylpiperazine-1-carboxamidine hemisulfate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including ring formation and functional group modifications. For example, coupling reactions using carbodiimides like EDCI and HOBt in anhydrous acetonitrile (CH₃CN) are common for amide bond formation . Post-synthesis, purification often employs recrystallization from ethanol (EtOH) or ethyl acetate to achieve high purity (>95%), as impurities can interfere with biological testing. Solvents like dichloromethane (DCM) enhance reaction efficiency during intermediate steps .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

Methodological Answer:

Low yields may arise from incomplete activation of carboxylic acid intermediates or competing side reactions. To optimize:

- Use a 1:1 molar ratio of EDCI/HOBt to the carboxylic acid to ensure complete activation .

- Monitor reaction progress via TLC or LC-MS to identify unreacted starting materials.

- Adjust solvent polarity (e.g., switch from CH₃CN to DMF) to improve solubility of hydrophobic intermediates.

- Introduce inert gas (N₂/Ar) purging to prevent moisture-sensitive intermediates from degrading .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Essential for verifying proton environments (e.g., methylpiperazine protons at δ 3.14–3.78 ppm) and carbon backbone integrity .

- IR Spectroscopy : Confirms functional groups (e.g., carboxamidine C=N stretches near 1612–1614 cm⁻¹) .

- Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/N/S percentages (e.g., %C 59.24, %N 11.51) .

Advanced: How can researchers resolve discrepancies in NMR data for structurally similar derivatives?

Methodological Answer:

Discrepancies (e.g., unexpected splitting or shifts) may arise from conformational flexibility or residual solvents. Strategies include:

- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes .

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially in crowded regions like δ 6.5–7.5 ppm (aromatic protons) .

- Deuterated Solvent Swapping : Replace DMSO-d6 with CDCl3 to eliminate solvent-induced shifts .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ values against targets like carbonic anhydrase .

- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for GPCRs or ion channels .

- Cytotoxicity Profiling : MTT assays in cell lines (e.g., HEK293) establish baseline toxicity at 10–100 µM concentrations .

Advanced: How can molecular docking guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

- Target Validation : Perform sequence alignment to identify conserved vs. divergent residues in homologous enzymes/receptors .

- Docking Workflow : Use AutoDock Vina or Schrödinger to simulate ligand-receptor interactions. Prioritize derivatives with hydrogen bonds to non-conserved residues (e.g., Lys154 in hCA II vs. Glu in hCA I) .

- Free Energy Calculations (MM-GBSA) : Rank binding affinities to predict selectivity ratios .

Advanced: What strategies address batch-to-batch variability in hygroscopic intermediates?

Methodological Answer:

- Lyophilization : Freeze-dry intermediates to remove residual solvents and minimize water absorption .

- Stability Studies : Use accelerated aging (40°C/75% RH) to identify degradation-prone intermediates.

- Inert Atmosphere Storage : Store hygroscopic solids under argon in desiccators with molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.